BenchChemオンラインストアへようこそ!

3-Hydroxystearoylcarnitine

Newborn screening LCHAD deficiency Acylcarnitine biomarker

3-Hydroxystearoylcarnitine (C18-OH) is an O-acylcarnitine comprising a 3-hydroxyoctadecanoyl (3-hydroxystearoyl) moiety esterified to L-carnitine, with molecular formula C₂₅H₄₉NO₅ and a molecular weight of 443.7 g/mol. It is classified within the long-chain 3-hydroxyacylcarnitine subfamily and is biosynthesized in mitochondria via carnitine acyltransferase-mediated esterification of 3-hydroxystearoyl-CoA.

Molecular Formula C25H49NO5
Molecular Weight 443.7 g/mol
CAS No. 282525-25-1
Cat. No. B12747437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxystearoylcarnitine
CAS282525-25-1
Molecular FormulaC25H49NO5
Molecular Weight443.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O
InChIInChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3/t22?,23-/m1/s1
InChIKeyPWZJXSPDNGIODC-OZAIVSQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxystearoylcarnitine (CAS 282525-25-1): A Long-Chain 3-Hydroxyacylcarnitine Biomarker for Fatty Acid Oxidation Disorder Screening and Research


3-Hydroxystearoylcarnitine (C18-OH) is an O-acylcarnitine comprising a 3-hydroxyoctadecanoyl (3-hydroxystearoyl) moiety esterified to L-carnitine, with molecular formula C₂₅H₄₉NO₅ and a molecular weight of 443.7 g/mol [1]. It is classified within the long-chain 3-hydroxyacylcarnitine subfamily and is biosynthesized in mitochondria via carnitine acyltransferase-mediated esterification of 3-hydroxystearoyl-CoA [2]. Unlike its non-hydroxylated analog stearoylcarnitine (C18, MW 427.66 g/mol, C₂₅H₄₉NO₄), the presence of the 3-hydroxyl group on the fatty acyl chain confers distinct biochemical recognition, making C18-OH a primary diagnostic marker for long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency [3]. It is routinely quantified in dried blood spots and plasma via tandem mass spectrometry (LC-MS/MS) in newborn screening programs and clinical metabolomics workflows [4].

Why Generic Acylcarnitine Substitution Fails: The Diagnostic Specificity of 3-Hydroxystearoylcarnitine Cannot Be Replicated by Non-Hydroxylated or Shorter-Chain Analogs


Long-chain acylcarnitines are not functionally interchangeable. The 3-hydroxyl modification on the C18 fatty acyl chain of 3-hydroxystearoylcarnitine is the direct metabolic signature of incomplete long-chain fatty acid β-oxidation at the LCHAD step; non-hydroxylated analogs such as stearoylcarnitine (C18) accumulate in completely different enzyme deficiencies (e.g., CPT-II, CACT) and cannot substitute for C18-OH in diagnostic algorithms [1]. Shorter-chain hydroxylated species such as 3-hydroxypalmitoylcarnitine (C16-OH) co-elevate in LCHAD deficiency but exhibit lower individual diagnostic power (AUC 0.981 vs 0.999 for C18-OH), meaning reliance on C16-OH alone leaves diagnostic gaps [2]. Furthermore, the composite HADHA ratio—which critically depends on C18-OH as a numerator component—achieved 100% sensitivity and 100% specificity for LCHAD/MTP screening across 54 genetically confirmed patients, a performance level that no single alternative acylcarnitine marker or ratio has replicated [2]. Substituting C18-OH with any other acylcarnitine species disrupts this validated diagnostic framework and introduces the risk of false-negative newborn screening results.

Quantitative Differentiation Evidence for 3-Hydroxystearoylcarnitine (CAS 282525-25-1) Against Its Closest Analogs and Alternatives


C18-OH Demonstrates Superior Individual Diagnostic AUC (0.999) Over C16-OH (0.981) as a Single Marker for LCHAD Deficiency Screening

In a study of 54 genetically confirmed LCHAD deficiency patients and 500 controls, the area under the ROC curve (AUC) for C18-OH (3-hydroxystearoylcarnitine) as a single diagnostic marker was 0.999, compared to 0.981 for C16-OH (3-hydroxypalmitoylcarnitine) and 0.851 for C16:1-OH [1]. This places C18-OH as the single most discriminating individual acylcarnitine marker for LCHAD/MTP deficiency among the hydroxylated species evaluated. The near-perfect AUC of C18-OH indicates that it alone approaches the performance of composite ratios, making it the preferred individual marker when panel simplification or targeted single-analyte monitoring is required [1].

Newborn screening LCHAD deficiency Acylcarnitine biomarker

The HADHA Ratio Incorporating C18-OH Achieves 100% Sensitivity and 100% Specificity, Outperforming the Conventional C16OH/C16 Ratio

The HADHA ratio, defined as (C16OH + C18OH + C18:1OH)/C0, was evaluated in 54 LCHAD/MTP-deficient patients and 500 controls. At the optimized cut-off value of >0.027, the HADHA ratio achieved 100% sensitivity (95% CI: 93.4%–100%) and 100% specificity (95% CI: 99.26%–100%) [1]. In contrast, the widely used C16OH/C16 ratio at its established cut-off of 0.1 yielded 98.2% sensitivity and 98.8% specificity, missing one patient (Patient 11) whose C16OH concentration was zero and therefore C16OH/C16 = 0 [1]. The HADHA ratio's superiority derives directly from its inclusion of C18-OH and C18:1-OH, which compensate for cases where C16-OH alone is uninformative. The HADHA ratio also achieved the maximum possible AUC of 1.0, versus 0.982 for C16OH/C16 [1].

Diagnostic sensitivity Newborn screening LCHAD/MTP deficiency

Differential Myocardial Accumulation: (S)-3-Hydroxystearoylcarnitine vs Stearoylcarnitine in the Isolated Perfused Rat Heart Model

In an isolated Langendorff-perfused rat heart model, acylcarnitine species were quantified by HPLC-MS/MS at baseline (no perfusion) and after perfusion with palmitate. At baseline, (S)-3-hydroxystearoylcarnitine was not detectable (ND), whereas stearoylcarnitine was present at 1.11 ± 0.65 nmol/g wet weight. Following palmitate perfusion, (S)-3-hydroxystearoylcarnitine accumulated to 0.6 ± 0.7 nmol/g, while stearoylcarnitine rose dramatically to 16.34 ± 9.8 nmol/g—a 14.7-fold increase from baseline versus a de novo appearance for the hydroxylated species [1]. The absolute post-perfusion level of stearoylcarnitine exceeded that of (S)-3-hydroxystearoylcarnitine by approximately 27-fold. For comparison, (S)-3-hydroxypalmitoylcarnitine accumulated to 6.0 ± 2.9 nmol/g, 10-fold higher than (S)-3-hydroxystearoylcarnitine, demonstrating chain-length-dependent accumulation [1]. These data establish that the hydroxylated C18 species exhibits fundamentally different myocardial accumulation kinetics from its non-hydroxylated C18 counterpart, reflecting distinct metabolic routing.

Cardiac metabolism Acylcarnitine profiling Fatty acid oxidation

C18-OH/C18 Ratio Elevation Distinguishes LCHAD-Associated Cardiomyopathy from Controls with Statistical Significance (p < 0.05)

In a clinical study comparing patients with dilated cardiomyopathy and heart failure (DCM-HF) secondary to LCHAD deficiency versus unaffected controls, the C18-OH/C18 ratio was 0.016 (range 0.009–0.028) in the LCHAD group compared to 0.008 (range 0.000–0.036) in controls, a 2-fold median elevation achieving statistical significance at p < 0.05 [1]. For comparison, the C16-OH/C16 ratio showed a more pronounced elevation in LCHAD patients: 0.012 (0.008–0.027) vs 0.003 (0.000–0.014) in controls, p < 0.01 [1]. The differential statistical strength reflects the fact that C18-OH/C18 retains discriminative power even when C16-OH/C16 may be borderline, providing orthogonal diagnostic information. These ratios are specific to LCHAD/MTP deficiency and are not elevated in VLCAD deficiency, enabling differential diagnosis among FAO disorders [1].

Dilated cardiomyopathy LCHAD deficiency Acylcarnitine ratio

The HADHA Ratio Incorporating C18-OH Differentiates LCHAD/MTP Deficiency from VLCAD Deficiency: 38-Fold Ratio Difference (p < 0.0001)

A critical diagnostic challenge in newborn screening is differentiating LCHAD/MTP deficiency from very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, as both disorders can present with overlapping acylcarnitine elevations during metabolic crisis. The HADHA ratio = (C16OH + C18OH + C18:1OH)/C0 was calculated in 54 LCHAD/MTP patients (0.19 ± 0.14, SD) and 19 VLCAD patients (0.005 ± 0.004, SD), revealing a 38-fold mean difference (p < 0.0001, Mann-Whitney test) [1]. Critically, VLCAD-deficient patients did not show any elevation of the HADHA ratio above control levels, confirming that the ratio—and by extension its constituent markers C16OH, C18OH, and C18:1OH—is uniquely specific to the LCHAD/MTP enzymatic block and is not confounded by upstream FAO defects [1]. The C18-OH component is indispensable to this discrimination, as C16OH alone or C16OH/C16 can be borderline elevated in some VLCAD cases.

Differential diagnosis LCHAD vs VLCAD Fatty acid oxidation disorder

Molecular Differentiation: The 3-Hydroxyl Group Confers Distinct Physicochemical Properties Versus Non-Hydroxylated Stearoylcarnitine

3-Hydroxystearoylcarnitine (C₂₅H₄₉NO₅, MW 443.7 g/mol) differs from stearoylcarnitine (C₂₅H₄₉NO₄, MW 427.66 g/mol) by a single oxygen atom, resulting in one additional hydrogen bond donor (1 vs 0 for stearoylcarnitine) and a higher computed XLogP3 of 7.4 versus ~4.35–5.58 for stearoylcarnitine [1][2]. These differences translate into distinct chromatographic retention on reversed-phase LC columns, with C18-OH eluting earlier than C18 under standard acylcarnitine profiling conditions [3]. The hydrochloride salt form (MW 480.12) is the common commercially supplied format and exhibits slight solubility in DMSO and methanol, requiring storage at -20°C for stability . These physicochemical distinctions mean that stearoylcarnitine cannot serve as a surrogate calibrator or internal standard for C18-OH in quantitative LC-MS/MS methods without introducing systematic retention time and ionization efficiency biases.

Physicochemical characterization Chromatographic separation Reference standard procurement

Best Research and Industrial Application Scenarios for 3-Hydroxystearoylcarnitine (CAS 282525-25-1) Based on Quantitative Differentiation Evidence


Newborn Screening Assay Development and Validation for LCHAD/MTP Deficiency Using the HADHA Ratio

Clinical laboratories developing or validating tandem mass spectrometry-based newborn screening assays for LCHAD and MTP deficiencies require 3-hydroxystearoylcarnitine as a quantitative calibrator and quality control material. The HADHA ratio = (C16OH + C18OH + C18:1OH)/C0—which incorporates C18-OH as an essential numerator—is the only acylcarnitine-based metric demonstrated to achieve 100% sensitivity and 100% specificity at a cut-off of >0.027 across 54 genetically confirmed patients, outperforming the conventional C16OH/C16 ratio (98.2% sensitivity, 98.8% specificity) [1]. Without authentic C18-OH reference material, laboratories cannot establish accurate C18-OH cut-off values or compute the HADHA ratio, directly compromising screening accuracy and increasing the risk of false-negative results in Group 4 patients who present with normal C16-OH but elevated HADHA ratio [1].

Differential Diagnosis of Long-Chain Fatty Acid Oxidation Disorders: LCHAD/MTP vs VLCAD Deficiency

Reference laboratories performing second-tier diagnostic testing for long-chain fatty acid oxidation disorders require C18-OH quantification to compute both the C18-OH/C18 ratio and the HADHA ratio. The HADHA ratio distinguishes LCHAD/MTP deficiency (0.19 ± 0.14) from VLCAD deficiency (0.005 ± 0.004) with a 38-fold mean difference (p < 0.0001), while VLCAD patients show no HADHA ratio elevation above controls [1]. Additionally, the C18-OH/C18 ratio provides independent confirmation, elevated 2-fold in LCHAD-associated DCM-HF (0.016) versus controls (0.008, p < 0.05) [2]. These orthogonal ratio-based metrics require accurate C18-OH quantification; substituting C18-OH measurement with other acylcarnitine species collapses the differential diagnostic framework and may lead to misclassification of VLCAD as LCHAD deficiency or vice versa.

In Vitro Cardiac Metabolic Flux Studies Using Acylcarnitine Profiling in Perfused Heart or Cardiomyocyte Models

Cardiovascular researchers investigating fatty acid oxidation flux, acylcarnitine-mediated lipotoxicity, or ischemia-reperfusion injury in isolated perfused heart models (Langendorff) or cultured cardiomyocytes require authentic 3-hydroxystearoylcarnitine standard for accurate quantification. In the perfused rat heart, (S)-3-hydroxystearoylcarnitine exhibits fundamentally different accumulation kinetics from its non-hydroxylated counterpart stearoylcarnitine: post-palmitate perfusion levels of stearoylcarnitine reach 16.34 ± 9.8 nmol/g versus only 0.6 ± 0.7 nmol/g for (S)-3-hydroxystearoylcarnitine—a 27-fold difference [3]. Using stearoylcarnitine calibrators as a proxy for the hydroxylated species would produce gross quantification errors and obscure the distinct metabolic routing of hydroxylated versus non-hydroxylated long-chain acylcarnitines in cardiac tissue.

Clinical Metabolomics Biomarker Discovery in Cardiometabolic Disease and Stroke Subtyping

Metabolomics researchers employing dried blood spot-based direct infusion mass spectrometry for biomarker discovery in conditions such as intracerebral hemorrhage (ICH) versus acute cerebral infarction (ACI) differentiation have identified hydroxystearoylcarnitine among a panel of 11 discriminatory metabolites [4]. For such studies, procurement of high-purity 3-hydroxystearoylcarnitine reference standard enables absolute quantification (rather than relative fold-change reporting), which is a prerequisite for translating discovered biomarkers into validated clinical assays with defined cut-off values. The compound's established LOINC codes (50134-6 for urine, 35656-8 for serum/plasma, 50132-0 for DBS) further support its integration into regulated clinical laboratory workflows [5].

Quote Request

Request a Quote for 3-Hydroxystearoylcarnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.